1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule with the molecular formula C14H7ClF3N3O2S . It contains several functional groups, including a chlorophenyl group, a thiazolyl group, a trifluoromethyl group, and a pyrazole group .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered thiazole ring and a 5-membered pyrazole ring . The compound has a molecular weight of 373.7 g/mol . The InChI key, a unique identifier for chemical substances, is MTSSIDJMQWKVKU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 373.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound’s rotatable bond count is 3 . The exact mass and monoisotopic mass of the compound are 372.9899598 g/mol .Scientific Research Applications
Synthesis and Reactivity
The chemistry of heterocyclic compounds, such as pyrazoles and thiazoles, is significant due to their versatility as building blocks in the synthesis of more complex molecules. These compounds are valuable for constructing a diverse array of heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity under mild conditions enables the generation of various cynomethylene dyes and heterocyclic compounds, highlighting their importance in organic synthesis and medicinal chemistry (Gomaa & Ali, 2020).
Biological Activities
Heterocyclic compounds derived from structures similar to the query chemical have shown a range of biological activities:
Antitumor Activity
Imidazole derivatives, including those structurally related to the query compound, have been reviewed for their antitumor activities. These structures are interesting for the synthesis of new antitumor drugs and compounds with various biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antitubercular Activity
Modifications of isoniazid structure, incorporating pyrazole and oxadiazole derivatives, have been evaluated for their anti-tubercular activities. These studies demonstrate the potential for designing new leads for anti-TB compounds based on heterocyclic frameworks (Asif, 2014).
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, closely related to the query compound, have garnered attention for their anti-inflammatory and antibacterial properties. The position of the trifluoromethyl group significantly influences the activity profile, underscoring the importance of structural variation in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).
Mechanism of Action
Thiazoles
, for instance, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . They are also part of important molecules like Vitamin B1 (thiamine), which plays a crucial role in energy metabolism and the functioning of the nervous system .
Pyrazoles
are another class of compounds that have attracted the attention of researchers due to their diverse biological activities . They have been found in many important synthetic drug molecules and have shown potential in the treatment of various diseases .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .
Cellular Effects
Thiazole derivatives have been shown to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4OS/c1-20-13(24)10-6-21-23(12(10)15(17,18)19)14-22-11(7-25-14)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYYLVXQABEBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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